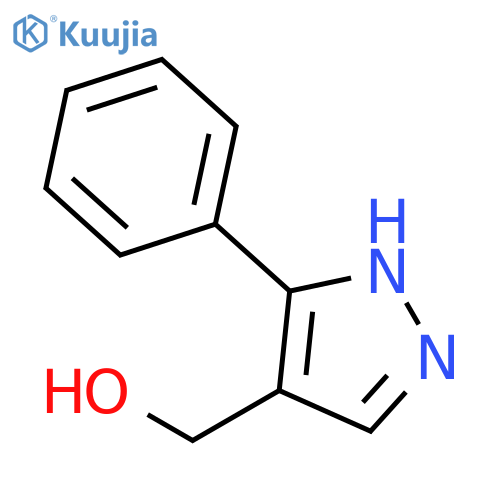

Cas no 149872-98-0 ((3-phenyl-1H-pyrazol-4-yl)methanol)

(3-phenyl-1H-pyrazol-4-yl)methanol 化学的及び物理的性質

名前と識別子

-

- 1H-PYRAZOLE-4-METHANOL, 3-PHENYL-

- (3-phenyl-1H-pyrazol-4-yl)methanol

- F2198-3640

- (5-phenyl-1H-pyrazol-4-yl)methanol

- AKOS009541029

- BS-3605

- EN300-1221790

- 149872-98-0

-

- インチ: InChI=1S/C10H10N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12)

- InChIKey: ZHQAKFGSWPXCPH-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 174.079312947Da

- どういたいしつりょう: 174.079312947Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1

(3-phenyl-1H-pyrazol-4-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2198-3640-0.25g |

(3-phenyl-1H-pyrazol-4-yl)methanol |

149872-98-0 | 95%+ | 0.25g |

$292.0 | 2023-09-06 | |

| Life Chemicals | F2198-3640-5g |

(3-phenyl-1H-pyrazol-4-yl)methanol |

149872-98-0 | 95%+ | 5g |

$975.0 | 2023-09-06 | |

| Key Organics Ltd | BS-3605-10G |

(3-phenyl-1H-pyrazol-4-yl)methanol |

149872-98-0 | >90% | 10g |

£1116.00 | 2025-02-08 | |

| Life Chemicals | F2198-3640-1g |

(3-phenyl-1H-pyrazol-4-yl)methanol |

149872-98-0 | 95%+ | 1g |

$325.0 | 2023-09-06 | |

| TRC | P234861-100mg |

(3-Phenyl-1H-pyrazol-4-yl)methanol |

149872-98-0 | 100mg |

$ 70.00 | 2022-06-03 | ||

| TRC | P234861-500mg |

(3-Phenyl-1H-pyrazol-4-yl)methanol |

149872-98-0 | 500mg |

$ 295.00 | 2022-06-03 | ||

| Enamine | EN300-1221790-0.25g |

(3-phenyl-1H-pyrazol-4-yl)methanol |

149872-98-0 | 0.25g |

$814.0 | 2023-07-10 | ||

| Enamine | EN300-1221790-5.0g |

(3-phenyl-1H-pyrazol-4-yl)methanol |

149872-98-0 | 5.0g |

$2566.0 | 2023-07-10 | ||

| Enamine | EN300-1221790-10.0g |

(3-phenyl-1H-pyrazol-4-yl)methanol |

149872-98-0 | 10.0g |

$3807.0 | 2023-07-10 | ||

| Enamine | EN300-1221790-50mg |

(3-phenyl-1H-pyrazol-4-yl)methanol |

149872-98-0 | 50mg |

$468.0 | 2023-10-02 |

(3-phenyl-1H-pyrazol-4-yl)methanol 関連文献

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

(3-phenyl-1H-pyrazol-4-yl)methanolに関する追加情報

Recent Advances in the Study of (3-phenyl-1H-pyrazol-4-yl)methanol (CAS: 149872-98-0) and Its Applications in Chemical Biology and Medicine

The compound (3-phenyl-1H-pyrazol-4-yl)methanol (CAS: 149872-98-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and emerging roles in drug development.

Recent studies have demonstrated that (3-phenyl-1H-pyrazol-4-yl)methanol serves as a crucial intermediate in the synthesis of various bioactive molecules. Its pyrazole core structure is particularly noteworthy, as it is a privileged scaffold in medicinal chemistry, known to interact with multiple biological targets. The presence of the hydroxymethyl group at the 4-position of the pyrazole ring enhances its ability to form hydrogen bonds, thereby improving its binding affinity to target proteins.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory properties of (3-phenyl-1H-pyrazol-4-yl)methanol derivatives. The study revealed that these compounds exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), with IC50 values in the low micromolar range. Molecular docking simulations further elucidated the binding interactions between the hydroxymethyl group and key residues in the COX-2 active site, providing a structural basis for their inhibitory activity.

Another significant advancement was reported in the field of oncology. A 2024 paper in Bioorganic & Medicinal Chemistry Letters described the synthesis of (3-phenyl-1H-pyrazol-4-yl)methanol-based inhibitors targeting protein kinases involved in cancer cell proliferation. These compounds demonstrated selective inhibition of specific kinase isoforms, with promising in vitro efficacy against several cancer cell lines, including breast and lung carcinomas.

The pharmacokinetic profile of (3-phenyl-1H-pyrazol-4-yl)methanol derivatives has also been investigated. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that these compounds generally exhibit favorable drug-like properties, with good oral bioavailability and moderate metabolic stability. However, some derivatives showed potential hepatotoxicity at higher concentrations, highlighting the need for further structural optimization.

From a synthetic chemistry perspective, novel green chemistry approaches have been developed for the preparation of (3-phenyl-1H-pyrazol-4-yl)methanol. A 2023 study in ACS Sustainable Chemistry & Engineering reported a microwave-assisted, solvent-free synthesis method that significantly improves yield (up to 92%) while reducing environmental impact compared to traditional methods.

Looking forward, researchers are exploring the application of (3-phenyl-1H-pyrazol-4-yl)methanol in targeted drug delivery systems. Preliminary studies suggest that conjugation of this scaffold with nanoparticles or antibody-drug conjugates could enhance tissue specificity and reduce off-target effects. Additionally, computational studies are underway to design next-generation derivatives with improved selectivity and reduced toxicity profiles.

In conclusion, (3-phenyl-1H-pyrazol-4-yl)methanol (CAS: 149872-98-0) represents a promising scaffold in medicinal chemistry with diverse therapeutic applications. Ongoing research continues to uncover new biological activities and optimize its pharmacological properties, positioning this compound as a valuable tool in drug discovery and development pipelines.

149872-98-0 ((3-phenyl-1H-pyrazol-4-yl)methanol) 関連製品

- 1171061-94-1(3-(pyridin-2-ylmethanesulfonyl)propanoic acid hydrochloride)

- 2229609-38-3(tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate)

- 2194845-54-8(3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one)

- 84364-89-6(b-D-Fructofuranose,2,6-bis(dihydrogen phosphate), sodium salt (9CI))

- 70713-45-0(Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)-)

- 69414-55-7(2-(4-Chloro-2-nitrophenyl)aminobenzoyl Chloride)

- 50835-77-3(methyl 3-isocyanatopropanoate)

- 1806892-07-8(4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine)

- 2137911-62-5(3-Butyn-1-one, 1-(3-amino-6-azabicyclo[3.2.1]oct-6-yl)-)

- 1706444-44-1(4-(2,6-Dimethoxybenzoyl)quinoline)